5-(1H-benzimidazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(1H-benzimidazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that combines the structural features of benzimidazole and triazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of both benzimidazole and triazole moieties in a single molecule can enhance its pharmacological properties, making it a promising candidate for drug development.
Mechanism of Action
Target of Action
niger, Aspergillus flavus . This suggests that the compound may interact with biological targets in these organisms.
Mode of Action
Benzimidazole and its analogues have exhibited numerous medicinal and pharmacological performances . This suggests that the compound may interact with its targets in a way that modulates their function, leading to its pharmacological effects.
Biochemical Pathways
Given the antimicrobial activity of similar compounds , it can be inferred that the compound may interfere with essential biochemical pathways in the target organisms, leading to their inhibition.
Result of Action
The antimicrobial activity of similar compounds suggests that the compound may lead to the inhibition or death of the target organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-benzimidazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Formation of Triazole Ring: The triazole ring can be formed by the cyclization of appropriate hydrazine derivatives with carbon disulfide in the presence of a base.
Coupling of Benzimidazole and Triazole Rings: The final step involves the coupling of the benzimidazole and triazole rings through a thiol linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(1H-benzimidazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzimidazole or triazole derivatives.
Scientific Research Applications
5-(1H-benzimidazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like thiabendazole and omeprazole share the benzimidazole core and exhibit similar biological activities.
Triazole Derivatives: Compounds like fluconazole and itraconazole share the triazole core and are known for their antifungal properties.
Uniqueness
5-(1H-benzimidazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol is unique due to the combination of both benzimidazole and triazole rings in a single molecule. This dual functionality can enhance its pharmacological profile, making it more effective against a broader range of biological targets compared to compounds with only one of these rings .
Properties
IUPAC Name |
5-(benzimidazol-1-ylmethyl)-1,2-dihydro-1,2,4-triazole-3-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5S/c16-10-12-9(13-14-10)5-15-6-11-7-3-1-2-4-8(7)15/h1-4,6H,5H2,(H2,12,13,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUHQVSECOFEEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=NC(=S)NN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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